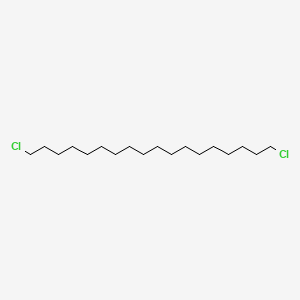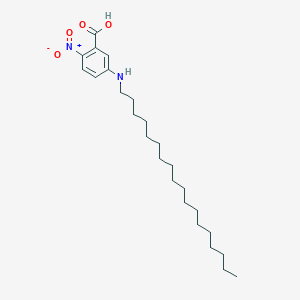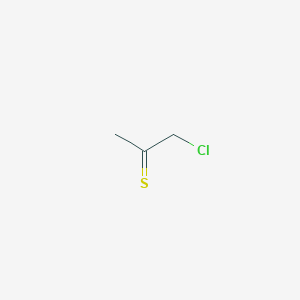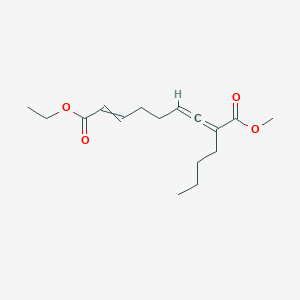![molecular formula C13H17BrO B14275047 (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol CAS No. 183864-51-9](/img/structure/B14275047.png)
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-bromobenzyl bromide.
Grignard Reaction: The 2-bromobenzyl bromide is converted to a Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired (1R,2S) isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexanone.
Reduction: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexane.
Substitution: (1R,2S)-2-[(2-aminophenyl)methyl]cyclohexan-1-ol.
Scientific Research Applications
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[(2-chlorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-fluorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-iodophenyl)methyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Properties
CAS No. |
183864-51-9 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11,13,15H,2,4,6,8-9H2/t11-,13+/m0/s1 |
InChI Key |
XIMSVVHSTFCLHQ-WCQYABFASA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2Br)O |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)

![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)


![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


